
3-(Furan-3-yl)thiophene-2-carboxylic acid
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Overview
Description
3-(Furan-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of furan and thiophene derivatives. For instance, the Fiesselmann synthesis is a notable method where ynones or ynoates react with 2-mercapto acetate under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed cross-coupling reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(Furan-3-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the thiophene ring.
3-(Furan-2-yl)pyrazolyl derivatives: Similar structure but with a pyrazole ring instead of a thiophene ring.
Uniqueness
3-(Furan-3-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.
Biological Activity
3-(Furan-3-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₉H₆O₃S
Molecular Weight : 194.21 g/mol
Functional Groups : Furan ring, thiophene ring, carboxylic acid group
The presence of both furan and thiophene rings contributes to the compound's reactivity and biological properties, making it a versatile candidate in various applications.
Target Pathways
The primary mechanism of action for this compound involves the inhibition of the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). This inhibition leads to the activation of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions.
Biochemical Pathways
- Inhibition of FIH-1 : The compound inhibits FIH-1, which is responsible for hydroxylating HIF-α under normoxic conditions. This hydroxylation prevents HIF-α from activating target genes that promote cell survival under hypoxic stress.
- Induction of Anti-Hypoxic Proteins : By inhibiting FIH-1, this compound promotes the transcription of anti-hypoxic proteins, enhancing cellular survival during low oxygen conditions .
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant anticancer activities. For instance, studies suggest that derivatives of furan and thiophene can induce apoptosis in cancer cells by targeting specific signaling pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The dual presence of furan and thiophene rings may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death .
Case Studies and Research Findings
Several studies have assessed the biological activity of this compound:
- Study on HIF Activation : A study demonstrated that derivatives targeting FIH-1 could significantly enhance HIF transcriptional activity under hypoxic conditions. This was validated using luciferase assays in SK-N-BE(2)c cells, showing increased activity upon treatment with the compound .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens, indicating that compounds with furan and thiophene moieties possess notable bioactivity, potentially making them suitable candidates for drug development .
Data Tables
Properties
Molecular Formula |
C9H6O3S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(furan-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H,(H,10,11) |
InChI Key |
IOROUKOIRLWIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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